Imidocarb Dihydrochloride is a white or almost white crystalline powder []. It belongs to the class of organic compounds known as substituted guanidines, which are characterized by the presence of a guanidine group []. In scientific research, Imidocarb Dihydrochloride is primarily recognized for its antiprotozoal activity, particularly against Babesia and Anaplasma species [, , , , , , ].
Imidocarb hydrochloride is an important compound primarily utilized in veterinary medicine for the treatment of various parasitic infections, particularly those caused by protozoa such as Babesia species. It is classified as a veterinary antiprotozoal agent and is known for its efficacy against Babesia canis, which affects dogs, and other related pathogens. The compound is recognized for its ability to inhibit the growth of these parasites, making it a critical tool in animal health management.
Imidocarb hydrochloride is derived from the structural modification of phenylurea compounds. It falls under the category of imidazoles due to its imidazole ring structure. The compound is classified as a veterinary drug and is regulated under agricultural and veterinary drug laws in various countries. It is often administered in the form of injectable solutions or oral formulations.
The synthesis of imidocarb hydrochloride involves several key steps that utilize various reagents and solvents. A notable method begins with m-aminophenyl formonitrile as the starting material, which undergoes a series of reactions:
The molecular formula of imidocarb hydrochloride is , and its structure features a central imidazole ring attached to a phenylurea moiety. The compound's structural representation highlights the arrangement of atoms, including nitrogen and chlorine, which are crucial for its biological activity.
Imidocarb hydrochloride participates in various chemical reactions relevant to its pharmacological activity:
The primary mechanism through which imidocarb exerts its antiprotozoal effects involves inhibition of dihydrofolate reductase, an essential enzyme for folate metabolism in protozoan parasites. This inhibition disrupts nucleotide synthesis, ultimately leading to impaired DNA replication and cell division in the parasites.
Imidocarb hydrochloride possesses several notable physical and chemical properties:
Imidocarb hydrochloride has significant applications in veterinary medicine:
Imidocarb hydrochloride is a synthetic carbanilide derivative with the systematic name N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea hydrochloride. Its core structure features a central urea moiety linked to two meta-substituted phenyl rings, each bearing a 4,5-dihydro-1H-imidazole (imidazoline) group [2] [3]. The molecular formula is C₁₉H₂₀N₆O·HCl, with a molecular weight of 348.41 g/mol for the free base [2].
Physicochemical Properties:
Table 1: Structural and Physicochemical Profile of Imidocarb Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₉H₂₁ClN₆O (hydrochloride salt) |
IUPAC Name | N,N'-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea hydrochloride |
Key Functional Groups | Urea linker, imidazoline rings |
LogP (Predicted) | 1.62 (moderate lipophilicity) |
Ionizable Sites | Two imidazoline nitrogens (basic) |
The planar urea linkage facilitates stacking interactions with biological macromolecules, while the imidazoline groups contribute to its anticholinergic activity [2] [5].
Absorption and Distribution:Imidocarb hydrochloride exhibits rapid absorption after parenteral administration. Intramuscular injection in swine achieves peak plasma concentrations (Cₘₐₓ = 2.02 μg/mL) within 0.54 hours, indicating efficient tissue penetration [4]. Its volume of distribution (Vd(area) = 14.36 L/kg) suggests extensive distribution into tissues, particularly the liver and kidneys, where residues persist significantly longer than in plasma [5]. Plasma protein binding ranges from 72–91% in cattle, limiting immediate renal clearance [5].
Metabolism and Excretion:Imidocarb undergoes minimal hepatic metabolism. In vitro studies with bovine liver preparations show no detectable biotransformation [5]. Unchanged drug constitutes >90% of residues in tissues and excreta:
Table 2: Pharmacokinetic Parameters Across Species
Species | Route | Bioavailability (%) | t₁/₂ (h) | Key Tissue Residues |
---|---|---|---|---|
Swine | Intramuscular | 86.57 | 13.91 | Liver > Kidney |
Cattle | Subcutaneous | Not reported | >2,160* | Liver (2,200 μg/kg at 90 d) |
Dogs | Intravenous | 100 | 3.45 | Liver > Kidney |
*Persistent residues detected 90 days post-dose (equivalent to >2,160 h half-life) [4] [5].
Imidocarb disrupts protozoal DNA/RNA synthesis by competitively inhibiting purine and pyrimidine incorporation into nucleic acids. Its aromatic diamidine structure intercalates into DNA helices, sterically blocking polymerase access and halting replication in Babesia and Theileria parasites [1]. In vitro studies confirm dose-dependent suppression of ribosomal RNA processing in Babesia bovis, leading to arrested mitotic division [1].
A secondary antiprotozoal mechanism involves disruption of erythrocyte nutrient transport. Imidocarb selectively accumulates in infected red blood cells and competitively inhibits inositol uptake through membrane transporters. This starves intraerythrocytic parasites of essential nutrients, particularly impacting Babesia spp., which rely heavily on host-derived inositol for phospholipid synthesis [1].
Imidocarb acts as a reversible acetylcholinesterase (AChE) inhibitor (Ki = ~10⁻⁶ M) [2] [3]. It binds to the peripheral anionic site of AChE, preventing acetylcholine hydrolysis and leading to neurotransmitter accumulation in synapses. This explains autonomic effects observed in vivo:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7